2-[2-(3,4-diethoxyphenyl)ethyl]-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
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Overview
Description
2-(3,4-DIETHOXYPHENETHYL)-3-THIOXOHEXAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOL-1-ONE is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its unique structure, which includes a thioxo group and a hexahydro-pyrrolo-imidazole core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIETHOXYPHENETHYL)-3-THIOXOHEXAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOL-1-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Core: The imidazole core can be synthesized through the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of the Thioxo Group: The thioxo group can be introduced via a substitution reaction where a suitable thiol reagent is reacted with the imidazole derivative under controlled conditions.
Attachment of the Phenethyl Group: The phenethyl group can be attached through a Friedel-Crafts alkylation reaction using an appropriate phenethyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DIETHOXYPHENETHYL)-3-THIOXOHEXAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOL-1-ONE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the thioxo group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, alcohols, Lewis acids.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
2-(3,4-DIETHOXYPHENETHYL)-3-THIOXOHEXAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOL-1-ONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,4-DIETHOXYPHENETHYL)-3-THIOXOHEXAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOL-1-ONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds such as 1H-imidazole, 2-methylimidazole, and 4,5-diphenylimidazole share structural similarities with 2-(3,4-DIETHOXYPHENETHYL)-3-THIOXOHEXAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOL-1-ONE.
Thioxo Compounds: Compounds like thioacetamide and thiourea also contain thioxo groups and exhibit similar reactivity.
Uniqueness
The uniqueness of 2-(3,4-DIETHOXYPHENETHYL)-3-THIOXOHEXAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOL-1-ONE lies in its combined structural features, which confer distinct chemical and biological properties. Its hexahydro-pyrrolo-imidazole core and phenethyl group contribute to its versatility and potential for diverse applications .
Properties
Molecular Formula |
C18H24N2O3S |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
2-[2-(3,4-diethoxyphenyl)ethyl]-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one |
InChI |
InChI=1S/C18H24N2O3S/c1-3-22-15-8-7-13(12-16(15)23-4-2)9-11-20-17(21)14-6-5-10-19(14)18(20)24/h7-8,12,14H,3-6,9-11H2,1-2H3 |
InChI Key |
ZLHCCVBXDRSGAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCN2C(=O)C3CCCN3C2=S)OCC |
Origin of Product |
United States |
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